Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-(propan-2-yl)-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[311]heptane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the use of organocatalytic asymmetric Michael additions. These reactions are performed using substituted tri-ketopiperazines and enones, which afford the desired products in high yield and enantiomeric ratio . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar core structure.
2-Azabicyclo[2.2.1]heptane: A related compound with a different substitution pattern.
Uniqueness
Methyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-8(2)10-4-11(5-10,7-12-6-10)9(13)14-3/h8,12H,4-7H2,1-3H3 |
InChI Key |
ONGUSOSILDVEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(CNC2)C(=O)OC |
Origin of Product |
United States |
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